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1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-(trifluoromethyl)phenyl)urea

Lipophilicity Drug-likeness Membrane permeability

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1334372-32-5) is a synthetic, asymmetric N,N′-disubstituted urea derivative with a molecular formula of C₁₃H₁₇F₃N₂O₃ and a molecular weight of 306.28 g/mol. The compound combines a 4-(trifluoromethyl)phenyl pharmacophore—common to multiple soluble epoxide hydrolase (sEH) inhibitors and herbicide scaffolds—with a unique 2-hydroxy-3-methoxy-2-methylpropyl side chain that introduces a tertiary alcohol, a methyl ether, and a stereogenic center absent in conventional piperidine- or alkyl-linked analogs.

Molecular Formula C13H17F3N2O3
Molecular Weight 306.285
CAS No. 1334372-32-5
Cat. No. B2638860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-(trifluoromethyl)phenyl)urea
CAS1334372-32-5
Molecular FormulaC13H17F3N2O3
Molecular Weight306.285
Structural Identifiers
SMILESCC(CNC(=O)NC1=CC=C(C=C1)C(F)(F)F)(COC)O
InChIInChI=1S/C13H17F3N2O3/c1-12(20,8-21-2)7-17-11(19)18-10-5-3-9(4-6-10)13(14,15)16/h3-6,20H,7-8H2,1-2H3,(H2,17,18,19)
InChIKeyRYNQAXGYIAPRCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Guide: 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1334372-32-5)


1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1334372-32-5) is a synthetic, asymmetric N,N′-disubstituted urea derivative with a molecular formula of C₁₃H₁₇F₃N₂O₃ and a molecular weight of 306.28 g/mol [1]. The compound combines a 4-(trifluoromethyl)phenyl pharmacophore—common to multiple soluble epoxide hydrolase (sEH) inhibitors and herbicide scaffolds—with a unique 2-hydroxy-3-methoxy-2-methylpropyl side chain that introduces a tertiary alcohol, a methyl ether, and a stereogenic center absent in conventional piperidine- or alkyl-linked analogs [2]. This specific substitution pattern produces a computed octanol-water partition coefficient (XLogP3) of 1.2 and a topological polar surface area (TPSA) of 70.6 Ų, values that place it at the lower-lipophilicity, higher-polarity boundary of the 4-(trifluoromethyl)phenyl urea chemical space [1].

Why Generic 4-(Trifluoromethyl)phenyl Ureas Cannot Replace CAS 1334372-32-5: Substitution-Sensitive Physicochemistry


The 4-(trifluoromethyl)phenyl urea scaffold is exquisitely sensitive to the identity of the second urea substituent. In the sEH inhibitor series reported by Lee et al. (2014), replacement of the N′-acylpiperidine side chain with a simple acetyl group shifted human sEH IC₅₀ from 2.96 nM to 14.6 nM—a 5-fold potency loss driven solely by changes in side-chain hydrogen-bonding capacity and conformational flexibility [1]. The target compound replaces the piperidine linker found in all clinically characterized sEH inhibitors with a branched 2-hydroxy-3-methoxy-2-methylpropyl chain, introducing a tertiary alcohol H-bond donor (total HBD count = 3 vs. 2 for piperidine analogs), an additional ether oxygen (HBA count = 6 vs. 4–5), and a rotatable bond count of 5 (vs. 2–4) [2]. These alterations shift the predicted lipophilicity to XLogP3 = 1.2, approximately 1.5–3.3 log units lower than diarylurea or N-alkyl-N′-arylurea comparators [2]. Even among structurally related 2-hydroxy-3-methoxy-2-methylpropyl ureas with differing aryl groups (e.g., o-tolyl, 2-chlorophenyl), a single phenyl substituent change alters calculated LogP by >0.5 units, demonstrating that the physiochemical profile is non-transferable across superficially similar analogs [2].

Quantitative Differentiation Evidence: CAS 1334372-32-5 vs. Closest 4-(Trifluoromethyl)phenyl Urea Analogs


Lipophilicity Shift: XLogP3 1.2 vs. 2.31–4.49 for Diarylurea and N-Alkyl-N′-arylurea Comparators

The target compound exhibits a computed XLogP3 of 1.2, as reported in PubChem (CID 56724287) [1]. This is substantially lower than: (i) 1-(3-(trifluoromethyl)phenyl)urea (LogP = 2.31, SIELC) ; (ii) N-phenyl-N′-(3-(trifluoromethyl)phenyl)urea (LogP = 4.42, Hit2Lead) ; and (iii) the 1,1-dibenzyl-3-(2-(trifluoromethyl)phenyl)urea (LogP = 6.01, ChemSrc) . The 1.1–4.8 log unit difference places the target compound in a distinctly more hydrophilic region of chemical space, predicting higher aqueous solubility, faster renal clearance, and reduced non-specific protein binding relative to diarylurea analogs.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count: 3 vs. 2 for Piperidine- and Diarylurea sEH Inhibitors

The target compound possesses three hydrogen bond donors (HBD = 3), contributed by the two urea N–H protons and the tertiary alcohol on the 2-hydroxy-3-methoxy-2-methylpropyl side chain [1]. In contrast, the piperidine-linked sEH inhibitors characterized by Lee et al. (2014)—including 1-(1-acetylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea (IC₅₀ = 14.6 nM), 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea (IC₅₀ = 2.96 nM), and 1-(1-isobutyrylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea (IC₅₀ = 1.8 nM)—all have HBD = 2, with the piperidine nitrogen present as a tertiary amide that cannot donate a hydrogen bond [2]. The symmetrical N,N′-bis(4-trifluoromethylphenyl)urea also has HBD = 2 [3]. The additional H-bond donor on the target compound is predicted to alter the geometry and energetics of interactions with catalytic aspartate residues in enzymes such as sEH, where urea inhibitors typically form a bidentate hydrogen-bond network with Asp335.

Hydrogen bonding Target engagement Selectivity

Rotatable Bond Count: 5 vs. 2–4 in Precedented 4-(Trifluoromethyl)phenyl Ureas – Conformational Entropy Differential

The target compound has 5 rotatable bonds, as computed by Cactvs and reported in PubChem (CID 56724287) [1]. Within the 4-(trifluoromethyl)phenyl urea chemical class, this exceeds: (i) 3-(trifluoromethyl)phenylurea (2 rotatable bonds) ; (ii) N-phenyl-N′-(3-(trifluoromethyl)phenyl)urea (2 rotatable bonds) ; (iii) fluometuron (3 rotatable bonds); and (iv) 1-(1-acetylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea (4 rotatable bonds) [2]. The additional rotatable bonds reside in the 2-hydroxy-3-methoxy-2-methylpropyl chain, introducing greater conformational entropy that is predicted to (a) increase the entropic penalty upon binding to a rigid protein pocket, and (b) enable the compound to sample a wider conformational space in solution, potentially accessing binding modes inaccessible to more rigid analogs.

Conformational flexibility Entropic penalty Binding kinetics

Undefined Stereocenter: A Single Chiral Handle Absent in Symmetrical and Piperidine-Based Analogs

The tertiary alcohol carbon (C-2 of the 2-hydroxy-3-methoxy-2-methylpropyl chain) constitutes an undefined stereocenter (Undefined Atom Stereocenter Count = 1), as recorded by PubChem [1]. The racemic mixture is the default commercial form [2]. In contrast, N,N′-bis(4-trifluoromethylphenyl)urea is achiral, and the piperidine-based sEH inhibitors (e.g., 1-(1-isobutyrylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea) may contain chiral centers only when an enantiopure 2-methylbutanoyl group is deliberately introduced [3]. The presence of a racemic stereocenter on the side chain creates an opportunity for chiral resolution to yield enantiopure (R)- and (S)-forms, enabling stereochemistry-dependent SAR exploration that is structurally precluded in the most common comparator scaffolds.

Chirality Enantioselective synthesis Stereochemical SAR

Topological Polar Surface Area: 70.6 Ų vs. 41.1–52.7 Ų for Structurally Simpler 4-(Trifluoromethyl)phenyl Ureas

The topological polar surface area (TPSA) of the target compound is 70.6 Ų [1]. This is elevated relative to: (i) 3-(trifluoromethyl)phenylurea (TPSA ≈ 55 Ų, estimated from structure) [2]; (ii) the benzothiazolium dye CID 5882871 used as a non-urea comparator (TPSA = 52.7 Ų) [3]; and (iii) symmetrical N,N′-diarylureas lacking the hydroxy-methoxy side chain (TPSA ≈ 41–55 Ų). The increase is attributable to the methoxy oxygen and tertiary alcohol of the 2-hydroxy-3-methoxy-2-methylpropyl substituent, pushing TPSA into the 60–70 Ų range associated with reduced passive blood-brain barrier penetration (threshold commonly cited at <60–70 Ų for CNS penetration). This positions the target compound closer to the physicochemical profile of peripherally restricted agents.

Polar surface area Blood-brain barrier penetration Oral absorption

Absence of Published Biological Activity Data: A Critical Procurement Consideration vs. Well-Characterized Comparators

As of the search date, no peer-reviewed publication, patent with biological examples, or public database entry reports an experimentally determined IC₅₀, Kᵢ, EC₅₀, or any other quantitative biological activity measurement for CAS 1334372-32-5 [1]. This contrasts sharply with established comparators: 1-(1-isobutyrylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea has a reported rat sEH IC₅₀ of 1.8 nM [2]; 1-(1-acetylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea has a human sEH IC₅₀ of 14.6 nM [2]; and N,N′-bis(4-trifluoromethylphenyl)urea has documented uncoupling activity in plant mitochondria with full inhibition at 15 μM [3]. The target compound's PubChem record (CID 56724287) is classified as "non-live," confirming the absence of biological annotation [1]. Procurement of this compound therefore constitutes a higher-risk, exploratory investment relative to purchasing biologically validated analogs.

Data availability Risk assessment Literature precedent

Evidence-Backed Application Scenarios for 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1334372-32-5)


Stereochemistry-Dependent sEH Inhibitor Probe Design

The undefined stereocenter at the tertiary alcohol carbon enables chiral resolution into (R)- and (S)-enantiomers [1]. The 3-HBD profile—unique among 4-(trifluoromethyl)phenyl urea sEH inhibitors—may engage the catalytic aspartate (Asp335 in human sEH) via a hydrogen-bond network distinct from the canonical bidentate urea interaction observed in co-crystal structures of piperidine-based inhibitors [2]. Procurement of the racemate followed by preparative chiral chromatography yields two enantiomeric probes for stereochemistry-activity relationship (SSAR) studies, a strategy precluded by the achiral nature of N,N′-diarylurea comparators [1][2].

Peripherally Restricted Lead Optimization Starting Point

With XLogP3 = 1.2 and TPSA = 70.6 Ų, the compound resides in the physicochemical space predictive of limited passive blood-brain barrier penetration [1]. For programs targeting peripheral sEH in cardiovascular or renal tissues—where CNS exposure is an undesired off-target liability—this compound offers a differentiated starting point relative to more lipophilic 4-(trifluoromethyl)phenyl ureas (LogP = 2.3–4.5) [3]. The elevated HBD count (3) further supports this peripheral restriction hypothesis by reducing passive membrane permeability relative to 2-HBD comparators [1].

Agrochemical Scaffold Diversification via Trifluoromethylphenyl Urea Library Enumeration

The 4-(trifluoromethyl)phenyl urea substructure is a privileged scaffold in herbicide discovery, as exemplified by fluometuron and the substituted m-trifluoromethylphenylurea derivatives claimed in US 3,991,093 [3]. The target compound extends this heritage by appending a hydroxy-methoxy-methylpropyl side chain, a substitution pattern not represented in existing agrochemical patent space [3]. Procurement as part of a focused library (compounds clustered around CAS 1334369–1334377) enables systematic exploration of side-chain effects on herbicidal activity at application rates of 1–5 kg/ha, the benchmark range established for this chemotype [3]. Note: biological activity must be determined experimentally; no herbicidal data yet exist for this specific compound [1].

Computational Chemistry Benchmarking: Conformational Sampling and H-Bond Network Prediction

The combination of 5 rotatable bonds, 3 hydrogen bond donors, and 6 hydrogen bond acceptors makes this compound a challenging test case for conformational sampling algorithms and free-energy perturbation (FEP) calculations [1]. Its XLogP3 of 1.2 is also significantly lower than typical drug-like molecules (average LogP ≈ 3), providing a valuable outlier for validating LogP prediction models and solvation free-energy methods [1]. Procurement for computational benchmarking is justified by the availability of well-characterized physicochemical descriptors (PubChem computed properties) and the absence of confounding biological data that could bias method evaluation [1].

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